

4-(4-Chlorophenyl)picolinic acid CAS number 1258612-04-2

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)picolinic acid

CAS No.: 1258612-04-2

Cat. No.: B577525

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Technical Monograph: 4-(4-Chlorophenyl)picolinic acid

CAS Number: 1258612-04-2 Molecular Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol
Class: Arylpicolinate / Synthetic Auxin Mimic[1]

Executive Summary

4-(4-Chlorophenyl)picolinic acid represents a specialized structural motif within the pyridine-2-carboxylic acid (picolinate) family.[1] While commercial herbicides like Aminopyralid and Clopyralid utilize chlorination directly on the pyridine ring, and newer agents like Florpyrauxifen exploit the 6-position for aryl extension, this compound features a 4-position aryl substitution.[1]

This specific topology serves as a vital Structure-Activity Relationship (SAR) probe. It is primarily utilized to modulate lipophilicity and steric fit within the auxin-signaling F-box proteins (TIR1/AFB5), offering a pathway to overcome resistance mechanisms affecting earlier-generation auxinic herbicides.[1]

Chemical Architecture & Mechanism

The compound functions as a bidentate ligand and a biomimetic of Indole-3-acetic acid (IAA).

[1] Its efficacy is governed by two distinct domains:

- The Binding Head (Picolinate Core): The pyridine nitrogen and the orthogonal carboxylate group form a planar chelation motif.[1] This domain anchors the molecule into the active site of the auxin receptor via an interaction with the co-factor (typically Inositol hexakisphosphate).[1]
- The Hydrophobic Tail (4-Chlorophenyl): The chlorophenyl group at the 4-position extends into the hydrophobic pocket of the receptor.[1] The chlorine atom provides metabolic stability (blocking oxidative metabolism) and enhances lipophilicity (LogP), facilitating translocation across the plant cuticle.[1]

SAR Logic: 4-Aryl vs. 6-Aryl

Most commercial arylpicolinates (e.g., Halauxifen) are 6-aryl substituted.[1] The 4-aryl substitution of CAS 1258612-04-2 alters the vector of the hydrophobic tail, probing different sub-pockets of the TIR1 receptor.[1] This makes it a critical tool for designing "resistance-breaking" herbicides.[1]

Synthesis & Manufacturing

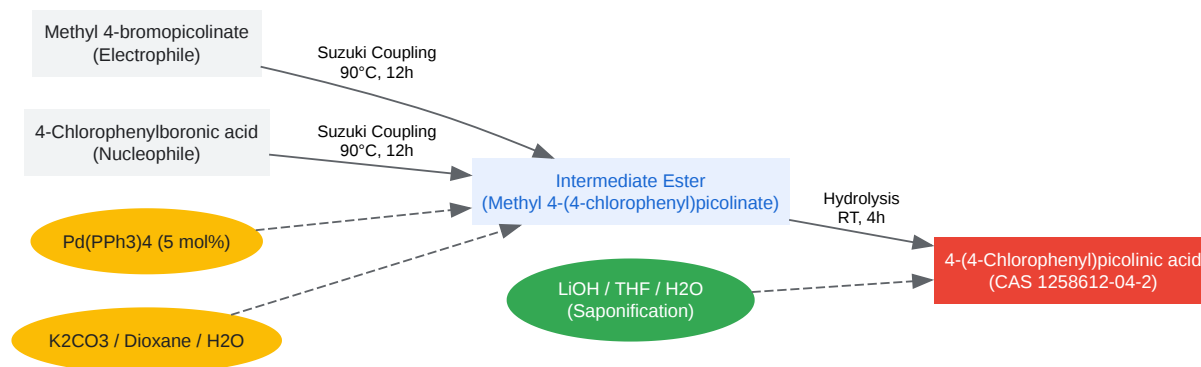
The industrial-standard synthesis for 4-aryl picolinates relies on transition-metal catalyzed cross-coupling.[1] The most robust route is the Suzuki-Miyaura Coupling, utilizing a 4-halopicolinate precursor and a boronic acid.[1]

Reaction Pathway

Precursors: Methyl 4-chloropicolinate (or 4-bromopicolinate) + 4-Chlorophenylboronic acid.[1]

Catalyst: Palladium(0) (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Base: Inorganic carbonate (K₂CO₃ or Na₂CO₃).[1]

Diagram: Synthesis Workflow



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Caption: Two-step synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.

Experimental Protocol

Objective: Synthesis of **4-(4-Chlorophenyl)picolinic acid** at 10 mmol scale.

Phase 1: Cross-Coupling[1]

- Setup: Charge a 100 mL round-bottom flask with Methyl 4-bromopicolinate (2.16 g, 10 mmol), 4-Chlorophenylboronic acid (1.72 g, 11 mmol), and Potassium Carbonate (4.14 g, 30 mmol).
- Solvent: Add 40 mL of 1,4-Dioxane and 10 mL of degassed water. Sparge with Nitrogen for 15 minutes.
- Catalysis: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) under a nitrogen stream.
- Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the bromide.[1]
- Workup: Cool to RT. Filter through a Celite pad.[1] Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the intermediate methyl ester via silica gel chromatography.

Phase 2: Hydrolysis (Saponification)[1]

- Reaction: Dissolve the purified methyl ester in THF (20 mL). Add LiOH (2M aqueous solution, 10 mL).
- Stir: Stir vigorously at Room Temperature for 4 hours.
- Acidification: Acidify the reaction mixture to pH 3-4 using 1M HCl. A white precipitate should form.[1]
- Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and dry under vacuum at 50°C.[1]
- Yield: Expected yield 75-85% (white solid).

Analytical Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed.

Technique	Expected Signal / Parameter	Structural Assignment
¹ H NMR (DMSO-d ₆)	δ 13.5 (br s, 1H)	Carboxylic acid proton (-COOH)
δ 8.7 (d, 1H), δ 8.3 (s, 1H)	Pyridine ring protons (alpha/meta to N)	
δ 7.8 (d, 2H), δ 7.5 (d, 2H)	Para-substituted chlorophenyl ring (AA'BB' system)	
LC-MS (ESI+)	m/z 234.0 [M+H] ⁺	Protonated molecular ion (Chlorine isotope pattern ³⁵ Cl/ ³⁷ Cl visible)
Appearance	White to Off-white Powder	Crystalline solid
Melting Point	198 - 204 °C	Indicates high purity

Biological Applications & Resistance Management

Auxin Receptor Interaction

The mechanism of action involves the compound acting as a "molecular glue."[\[1\]](#)

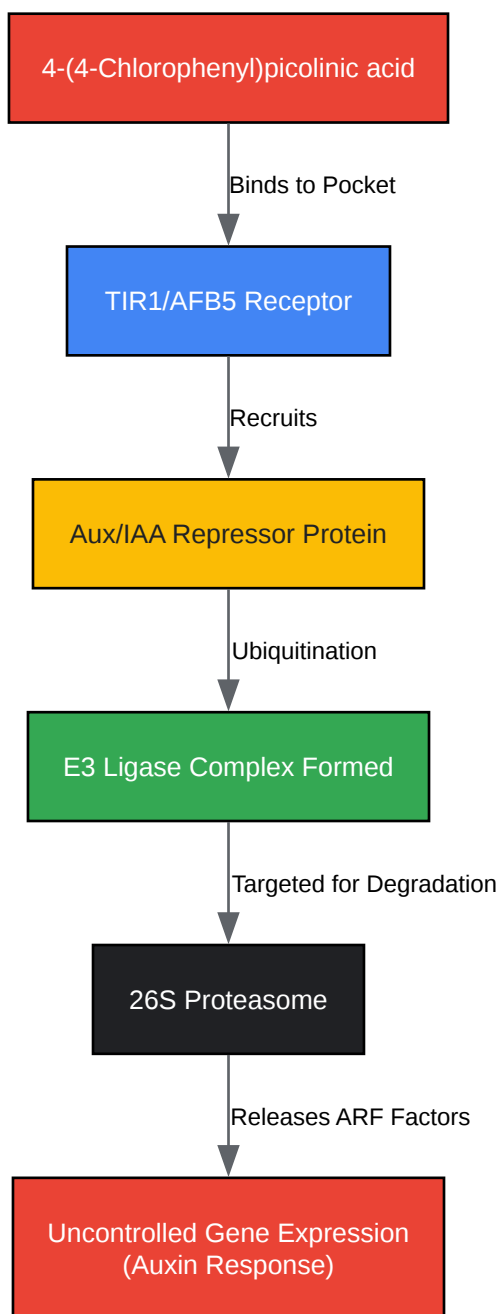
- Entry: The acid form enters the plant cell (via passive diffusion or auxin influx carriers).[\[1\]](#)
- Binding: Inside the nucleus, it binds to the TIR1/AFB receptor pocket.[\[1\]](#)
- Degradation: This binding recruits Aux/IAA repressor proteins for ubiquitination and subsequent proteasomal degradation.[\[1\]](#)
- Gene Activation: Degradation of repressors releases ARF transcription factors, leading to uncontrolled growth (epinasty) and plant death.[\[1\]](#)

Resistance Breaking Potential

Weeds resistant to Glyphosate or ALS-inhibitors often remain susceptible to picolinates.[\[1\]](#)

Furthermore, the specific steric bulk of the 4-(4-chlorophenyl) group may retain activity against weed biotypes that have developed resistance to Picloram (which lacks the aryl tail) by bypassing mutated binding sites.[\[1\]](#)

Diagram: Mechanism of Action



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Caption: The molecular pathway leading to herbicidal activity via the ubiquitin-proteasome system.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

PPE Requirements:

- Nitrile gloves (0.11 mm minimum thickness).[1]
- Safety goggles with side shields.[1]
- Work within a certified chemical fume hood to avoid inhalation of dust.[1]

References

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